5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
Overview
Description
5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization to form the thiadiazole ring . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide has been studied for its potential antiviral, antifungal, and antibacterial properties . It has shown promise in inhibiting the growth of various pathogens and is being explored for its potential use in developing new pharmaceuticals. Additionally, its unique chemical structure makes it a valuable compound for studying the mechanisms of action of thiadiazole derivatives in biological systems .
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets in cells. It is believed to inhibit the activity of certain enzymes or proteins that are essential for the survival and replication of pathogens . The exact molecular pathways involved are still under investigation, but it is thought to interfere with key biochemical processes in the target organisms.
Comparison with Similar Compounds
Similar compounds to 5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide include other thiadiazole derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-N-methylthiadiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S2/c1-12-9(15)8-10(17-14-13-8)18(16)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIPMCDJRFFKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.